5-Bromo-2-(2-methoxyethoxy)pyrimidine
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Overview
Description
5-Bromo-2-(2-methoxyethoxy)pyrimidine: is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)pyrimidine typically involves the bromination of 2-(2-methoxyethoxy)pyrimidine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(2-methoxyethoxy)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidines.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-methoxyethoxy)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It may also be used in the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-(2-methoxyethoxy) group play crucial roles in determining the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyrimidine
- 5-Bromo-2-(ethylthio)pyrimidine
- 5-Bromo-2-(2-hydroxyethoxy)pyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of the 2-(2-methoxyethoxy) group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it suitable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNCKNIATISMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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